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Compound of Interest

Compound Name: (R)-methyl 2-chloropropanoate

Cat. No.: B1360322 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-methyl 2-chloropropanoate is a valuable chiral building block extensively utilized in the

synthesis of enantiomerically pure compounds. Its importance stems from the presence of a

stereogenic center and a reactive chlorine atom, making it a key intermediate for producing a

wide array of high-value chemicals. This guide provides a comprehensive overview of its

properties, synthesis, and core applications in the agrochemical and pharmaceutical industries,

complete with detailed experimental protocols and mechanistic diagrams.

Physicochemical Properties
(R)-methyl 2-chloropropanoate is a flammable, colorless to pale yellow liquid.[1][2][3] Its key

physical and chemical properties are summarized in the table below for easy reference.
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Property Value References

CAS Number 77287-29-7 [4][5]

Molecular Formula C₄H₇ClO₂ [4][5]

Molecular Weight 122.55 g/mol [4][5]

Appearance
Colorless to almost colorless

clear liquid
[5]

Boiling Point 132-133 °C [2]

Density ~1.1 g/cm³ [2][4]

Solubility
Low solubility in water;

miscible with organic solvents
[1][2]

Purity >98.0% (GC) [5]

Synthesis of (R)-Methyl 2-Chloropropanoate
Enantiomerically pure (R)-methyl 2-chloropropanoate is primarily produced through two

major strategies: stereospecific synthesis from a chiral precursor or kinetic resolution of a

racemic mixture.

Stereospecific Synthesis from Chiral Precursors: This approach leverages the existing

chirality of readily available starting materials. A common method involves the chlorination of

(L)-methyl lactate using reagents like thionyl chloride (SOCl₂) or phosgene, which proceeds

with an inversion of stereochemistry (an SN2-type mechanism) to yield the (R)-chloro ester.

[6][7] Using (R)-methyl lactate with specific catalysts can also yield the (S)-enantiomer

through configuration reversal.[8]

Enzymatic Kinetic Resolution (EKR): This technique uses enzymes, such as lipases or

esterases, to selectively hydrolyze one enantiomer from a racemic mixture of methyl 2-

chloropropanoate. For instance, lipases can preferentially hydrolyze the (S)-ester, leaving

the desired (R)-methyl 2-chloropropanoate unreacted and thus enantiomerically enriched.

[9] This method is valued for its high selectivity and environmentally benign reaction

conditions.
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Core Applications in Agrochemicals:
Aryloxyphenoxypropionate (APP) Herbicides
A primary application of (R)-methyl 2-chloropropanoate is in the synthesis of

aryloxyphenoxypropionate (APP) herbicides, also known as "fops". These are highly effective,

selective post-emergence herbicides used to control grass weeds in broadleaf crops.[10][11]

The biological activity resides almost exclusively in the (R)-enantiomer.

The synthesis involves a nucleophilic substitution reaction where a substituted phenoxyphenol

displaces the chloride from (R)-methyl 2-chloropropanoate (or its corresponding acid/ester

derivative), typically with inversion of configuration to yield the desired (S)-product, which after

hydrolysis gives the active (R)-acid herbicide.
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Diagram 1. General Synthesis Workflow for APP Herbicides.

Mechanism of Action: ACCase Inhibition
APP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in

susceptible grass species.[11][12] ACCase catalyzes the first committed step in fatty acid

biosynthesis.[11] By blocking this enzyme, the herbicide prevents the formation of lipids

essential for building cell membranes and for plant growth, leading to the death of the weed.

[12] Dicotyledonous (broadleaf) plants are generally tolerant because their ACCase enzyme

has a different structure that is not inhibited by these herbicides.[13]

Diagram 2. Mechanism of Action of ACCase Inhibitor Herbicides.

Representative Aryloxyphenoxypropionate Herbicides
Herbicide Name Common Grass Weeds Controlled

Quizalofop-p-ethyl
Annual and perennial grasses (e.g., wild oats,

barnyardgrass)

Fenoxaprop-p-ethyl Crabgrass, foxtails, barnyardgrass

Fluazifop-p-butyl Quackgrass, bermudagrass, crabgrass

Clodinafop-propargyl Wild oats, ryegrass

Core Applications in Pharmaceuticals: 2-
Arylpropionic Acids (Profens)
(R)-methyl 2-chloropropanoate also serves as a key precursor for synthesizing the chiral

propionic acid side-chain found in 2-arylpropionic acids, a major class of non-steroidal anti-

inflammatory drugs (NSAIDs) commonly known as "profens." While many profens are sold as

racemic mixtures, the (S)-enantiomer is typically the one responsible for the therapeutic effect.

For example, (S)-ibuprofen is 160 times more potent as an anti-inflammatory agent than its (R)-

counterpart.[14]

Synthesis can be achieved through various routes, including nucleophilic substitution where an

appropriate aryl nucleophile displaces the chloride of the (R)-chloro ester, often leading to the

desired (S)-product via stereochemical inversion.
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Diagram 3. General Synthesis Workflow for (S)-Profens.

Mechanism of Action: COX Inhibition
NSAIDs exert their anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-

reducing) effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and

COX-2.[15][16] These enzymes are responsible for converting arachidonic acid into

prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18] By blocking

prostaglandin synthesis, profens alleviate the symptoms of inflammation.[16]

Diagram 4. Mechanism of Action of COX-Inhibiting NSAIDs.

Representative 2-Arylpropionic Acid (Profen) Drugs
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Drug Name Therapeutic Use

Ibuprofen Pain relief, fever reduction, anti-inflammatory

Naproxen
Treatment of pain, menstrual cramps, and

inflammatory diseases like arthritis

Ketoprofen
Management of arthritis pain and soft tissue

injuries

Flurbiprofen
Anti-inflammatory, used in ophthalmic solutions

and lozenges

Experimental Protocols
Protocol 1: Synthesis of (R)-Methyl 2-Chloropropanoate
via Chlorination of (L)-Methyl Lactate
This protocol describes a typical procedure for synthesizing (R)-methyl 2-chloropropanoate
from (L)-methyl lactate using thionyl chloride, which proceeds with inversion of configuration.[7]

Materials: (L)-methyl lactate (1.0 mol), thionyl chloride (1.1 mol), pyridine (catalytic amount,

~0.01 mol).

Procedure:

To a reaction flask equipped with a stirrer, dropping funnel, and reflux condenser

(connected to a gas trap for HCl and SO₂), add the thionyl chloride.

Add a catalytic amount of pyridine to the thionyl chloride.

Heat the mixture to 60 °C.

Slowly add (L)-methyl lactate dropwise to the stirred thionyl chloride solution over 4 hours,

maintaining the temperature at 60-65 °C.

After the addition is complete, increase the temperature to 75 °C and maintain for an

additional 2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature.

Carefully remove excess SO₂ and HCl under a partial vacuum.

The crude product is purified by fractional distillation under reduced pressure to yield pure

(R)-methyl 2-chloropropanoate. The optical purity can be confirmed using chiral gas

chromatography.

Protocol 2: Synthesis of (R)-2-[4-(6-chloroquinoxalin-2-
yloxy)phenoxy]propanoate (Quizalofop-p precursor)
This protocol outlines the synthesis of an APP herbicide intermediate via nucleophilic aromatic

substitution.[19][20]

Materials: 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 mol), (S)-methyl 2-

chloropropionate (1.1 mol), potassium carbonate (K₂CO₃, 1.5 mol), N,N-dimethylformamide

(DMF) as solvent.

Procedure:

In a reaction flask, dissolve 6-chloro-2-(4-hydroxyphenoxy)quinoxaline in DMF.

Add finely ground potassium carbonate to the solution and stir to form a suspension.

Heat the mixture to 80-90 °C.

Add (S)-methyl 2-chloropropionate dropwise to the heated suspension over 1-2 hours.

Note: The reaction proceeds with inversion, so the (S)-chloro ester yields the (R)-product.

Maintain the reaction at 90 °C for 6-8 hours, monitoring the progress by TLC or HPLC.

After the reaction is complete, cool the mixture to room temperature and pour it into a

large volume of ice water to precipitate the product.

Filter the solid product, wash thoroughly with water to remove inorganic salts and DMF,

and dry under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent like

ethanol to yield the pure (R)-ester.

Protocol 3: Enzymatic Kinetic Resolution of (±)-Methyl 2-
chloropropanoate
This protocol provides a general method for the enzymatic resolution to obtain enantiomerically

enriched (R)-methyl 2-chloropropanoate.

Materials: Racemic (±)-methyl 2-chloropropanoate, immobilized lipase (e.g., Candida rugosa

lipase), phosphate buffer (pH 7.0), organic solvent (e.g., hexane or MTBE for extraction).

Procedure:

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

In a temperature-controlled reaction vessel, add the phosphate buffer and the racemic

methyl 2-chloropropanoate substrate.

Add the immobilized lipase to the mixture. The enzyme-to-substrate ratio needs to be

optimized but can start at 1:10 by weight.

Stir the mixture at a constant temperature (e.g., 30-40 °C). The lipase will selectively

hydrolyze the (S)-enantiomer to (S)-2-chloropropionic acid, leaving the (R)-ester

untouched.

Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess

(e.e.) of the remaining ester using chiral GC. The reaction is typically stopped at or near

50% conversion to achieve the highest possible e.e. for the remaining (R)-ester.

Once the desired conversion is reached, filter off the immobilized enzyme (which can be

washed and reused).

Extract the aqueous phase with an organic solvent (e.g., hexane) to separate the

unreacted (R)-methyl 2-chloropropanoate from the water-soluble sodium salt of (S)-2-

chloropropionic acid.
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Wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any

remaining acidic product, then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to obtain enantiomerically enriched (R)-methyl 2-chloropropanoate.

Conclusion
(R)-methyl 2-chloropropanoate is a cornerstone chiral building block whose versatility is

demonstrated by its critical role in the synthesis of two major classes of commercial products:

aryloxyphenoxypropionate herbicides and 2-arylpropionic acid NSAIDs. Its value lies in the

efficient introduction of a specific stereocenter, which is crucial for the biological activity of the

final molecules. The well-established synthetic routes, including stereospecific synthesis and

enzymatic resolution, allow for its large-scale production with high optical purity. For

researchers and professionals in drug development and agrochemical synthesis, a thorough

understanding of the reactivity and application of this intermediate is essential for designing

efficient and stereoselective synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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